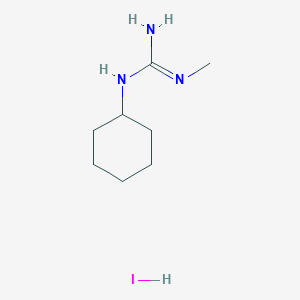
1-Cyclohexyl-2-methylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-methylguanidine;hydroiodide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the guanidine moiety, with hydroiodide as the counterion.
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-2-methylguanidine;hydroiodide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with methyl isothiocyanate to form the corresponding thiourea, which is then treated with hydroiodic acid to yield the hydroiodide salt. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-Cyclohexyl-2-methylguanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the use of solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Cyclohexyl-2-methylguanidine;hydroiodide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2-methylguanidine;hydroiodide involves its interaction with specific molecular targets and pathways. The guanidine moiety can interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit or activate certain enzymes, affecting cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-2-methylguanidine;hydroiodide can be compared with other similar compounds, such as:
1-Cyclohexyl-2-[(2-methylcyclohexyl)methyl]guanidine hydroiodide: This compound has a similar structure but with an additional methylcyclohexyl group, which may result in different biological activities and chemical properties.
1-Cyclohexyl-2-methylguanidine hydrochloride: The hydrochloride salt of the compound, which may have different solubility and stability characteristics compared to the hydroiodide salt.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-cyclohexyl-2-methylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.HI/c1-10-8(9)11-7-5-3-2-4-6-7;/h7H,2-6H2,1H3,(H3,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIVMYQWSVKBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NC1CCCCC1.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-5-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7599294.png)
![6-Methyl-2-[2-(4-methylsulfanylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7599307.png)
![5-Methyl-3-[1-[(3-methylphenyl)methyl]pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7599312.png)
![1-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B7599319.png)
![1-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7599347.png)

![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7599357.png)
![1-[4-(2-Hydroxycyclopentyl)piperazin-1-yl]-2-(2-phenoxyethoxy)ethanone](/img/structure/B7599371.png)
![2,3-dihydro-1-benzothiophen-2-yl-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7599375.png)

![7-[(1-phenyltetrazol-5-yl)methyl]-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B7599389.png)
![4-[5-[(2-Methylpyrimidin-4-yl)amino]pyridin-2-yl]piperazin-2-one](/img/structure/B7599396.png)
![1-[2-(dimethylamino)-6-propan-2-ylpyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B7599401.png)
![N-(5-chloropyridin-2-yl)-2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7599404.png)
